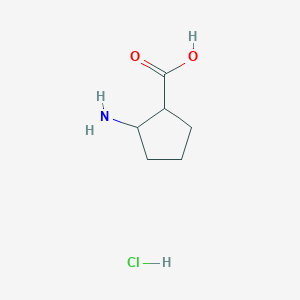

2-Aminocyclopentanecarboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical document provides a comprehensive overview of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, a cyclic, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Also known by the synonym (1R,2S)-Cispentacin hydrochloride, this compound serves as a critical building block for novel therapeutics and is recognized for the antifungal properties of its parent molecule.[1][2][3] This guide details its core chemical structure, physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis and analysis, and its known biological context. All quantitative data is presented in structured tables, and key processes are visualized through workflow diagrams to ensure clarity and accessibility for the intended scientific audience.

Core Structure and Chemical Identity

(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride is characterized by a cyclopentane ring functionalized with an amino group and a carboxylic acid group in a cis configuration. The specific stereochemistry, designated as (1R,2S), is a crucial feature defining its three-dimensional structure and subsequent biological activity. The "hydrochloride" designation indicates that the compound is supplied as a salt, with the amino group protonated as an ammonium cation (NH₃⁺) and balanced by a chloride anion (Cl⁻). This salt form typically enhances stability and aqueous solubility.

The definitive chemical identifiers and properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride[1] |

| Synonyms | (1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, (1R,2S)-Cispentacin hydrochloride[1][3] |

| CAS Number | 128110-37-2[1][3][4] |

| Molecular Formula | C₆H₁₂ClNO₂[1][3][4][5] |

| Molecular Weight | 165.62 g/mol [3][4][5][6] |

| Canonical SMILES | C1CC--INVALID-LINK--N">C@HC(=O)O.Cl |

| InChI Key | LVBDVNLIEHCCTP-UHFFFAOYNA-N[6] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are critical for its application in research and development. The data below has been aggregated from experimental and computational sources.

Physical Properties

| Property | Value | Source |

| Melting Point | 173-175 °C (decomposes) | [3] |

| Appearance | Crystals | [3] |

| Water Solubility | Soluble | [3] |

Computed Physicochemical Properties

Note: These values are computationally derived for the parent molecule and provide estimations of its chemical behavior.

| Property | Value | Source |

| ACD/LogP | -0.31 | [1] |

| Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Freely Rotating Bonds | 2 | [1] |

| Defined Stereocenters | 2 | [1] |

Representative Spectroscopic Data

Note: The following data is representative for the core structure, as reported for closely related isomers in deuterated water (D₂O).[7]

| Technique | Observed Data |

| ¹H NMR (400 MHz, D₂O) | δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂)[7] |

| ¹³C{¹H} NMR (100 MHz, D₂O) | δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7[7] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z: [M + H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865 (for the free amine)[7] |

Synthesis and Manufacturing Workflow

The synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid is a multi-step process requiring precise stereochemical control. A scalable method has been established, which is outlined in the workflow diagram and detailed protocol below.[2][7]

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

A detailed protocol adapted from published scalable methods is provided below.[2][7]

Step 1: Reductive Amination

-

Dissolve ethyl 2-oxocyclopentanecarboxylate in an appropriate solvent such as toluene.

-

Add (S)-α-phenylethylamine and a catalytic amount of acid (e.g., isobutyric acid).

-

Heat the mixture to facilitate the formation of the enamine intermediate, typically with azeotropic removal of water.

-

Subject the resulting crude enamine to reduction to yield the crude amino ester.

Step 2: Diastereoselective Crystallization

-

Treat the crude amino ester with a chiral resolving agent, such as (2S, 3S)-2,3-dibenzoyl-d-(+)-tartaric acid ((D)-DBTA), in a suitable solvent like acetonitrile.[7]

-

Heat the mixture to ensure complete dissolution and then cool slowly to allow for the selective precipitation of the desired diastereomeric salt.

-

Isolate the precipitate by filtration and wash with a cold solvent to remove soluble impurities.

Step 3: Liberation of the Free Amine and Hydrogenolysis

-

Treat the isolated diastereomeric salt with an aqueous base solution (e.g., KHCO₃ and K₂CO₃) and extract the liberated free amino ester into an organic solvent (e.g., diethyl ether).[7]

-

Dry the organic phase and remove the solvent under vacuum.

-

Subject the free amine to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the phenylethyl chiral auxiliary.[2][7]

Step 4: Acid Hydrolysis

-

Hydrolyze the resulting ethyl ester by heating it in an acidic solution, such as 10% aqueous HCl.[2][7] This step converts the ester to a carboxylic acid and forms the hydrochloride salt of the amine.

-

Evaporate the mixture to dryness in a vacuum.

-

Wash the solid residue with a cold organic solvent, such as acetone, to yield the final product.[7]

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final product is essential. A standard analytical workflow involves a suite of chromatographic and spectroscopic techniques.

Caption: Standard workflow for analytical validation of the final product.

Experimental Protocols: Analysis

High-Performance Liquid Chromatography (HPLC):

-

Purity Analysis: Employ reverse-phase HPLC to determine the chemical purity of the final compound. The percentage purity is calculated based on the area of the product peak relative to the total peak area.[2]

-

Chiral HPLC: Use a chiral stationary phase to separate the (1R,2S) enantiomer from other stereoisomers. This method is crucial to confirm the enantiomeric excess (e.e.) of the desired product.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O). The resulting chemical shifts, coupling constants, and integration values are used to confirm that the chemical structure of the synthesized compound matches the expected structure of (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[7]

Mass Spectrometry (MS):

-

Utilize high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) to determine the accurate mass of the molecule. This confirms the elemental composition (C₆H₁₁NO₂) of the free amine.[7]

Biological Activity and Applications

(1R,2S)-2-aminocyclopentane-1-carboxylic acid is a molecule of significant biological interest.

-

Antifungal Activity: The parent compound, also known as cispentacin, demonstrates notable antifungal activity, with reported efficacy against pathogens such as Candida albicans.[2]

-

Peptide and Drug Development: As a conformationally constrained amino acid, it is a valuable building block in peptide synthesis.[9] Its incorporation into peptides can enhance conformational stability and modulate biological activity, making it a key component in the development of peptidomimetics and other novel therapeutics.[9][10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 128110-37-2 CAS MSDS ((1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 128110-37-2 | (1r,2s)-2-aminocyclopentane-1-carboxylic acid hydrochloride - Synblock [synblock.com]

- 5. 18414-30-7|(1R,2S)-rel-2-Aminocyclopentanecarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE | CAS 128052-92-6 [matrix-fine-chemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijcpa.in [ijcpa.in]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Aminocyclopentanecarboxylic Acid Hydrochloride and Its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and peptide research. A critical aspect of this compound is its stereochemistry, as the spatial arrangement of the amino and carboxylic acid groups on the cyclopentane ring dictates its chemical properties and biological activity. This guide will detail the properties, synthesis, and applications of the primary stereoisomers.

The Importance of Stereoisomerism

2-Aminocyclopentanecarboxylic acid (ACPC) exists as four stereoisomers, categorized into two diastereomeric pairs: cis and trans. Within each pair, there are two enantiomers (R,S and S,R for cis; R,R and S,S for trans). It is imperative for researchers to use the correct stereoisomer, as they can have vastly different biological effects. For instance, the (1R,2S)-cis-isomer, known as cispentacin, exhibits notable antifungal properties, while the trans-isomers are widely used as building blocks to create stable helical peptide structures known as foldamers.

Comparative Data of Stereoisomers

The following table summarizes the key identification and physical data for the hydrochloride salts of the four main stereoisomers of 2-aminocyclopentanecarboxylic acid.

| Property | (1S,2R)-(+)-cis | (1R,2S)-(-)-cis (Cispentacin) | (1R,2R)-(-)-trans | (1S,2S)-(+)-trans |

| Common Name | (+)-cis-ACPC HCl | (-)-cis-ACPC HCl; Cispentacin HCl | (-)-trans-ACPC HCl | (+)-trans-ACPC HCl |

| CAS Number | 128052-92-6[1] | 128110-37-2[2][3] | 158414-44-9 | 359849-58-4 |

| Molecular Formula | C₆H₁₂ClNO₂[1] | C₆H₁₂ClNO₂[2] | C₆H₁₂ClNO₂ | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol [1] | 165.62 g/mol [2] | 165.62 g/mol | 165.62 g/mol |

| Appearance | White crystalline solid[4] | Crystals[3] | White powder | White solid |

| Melting Point (°C) | 162-166[2] | 173-175 (decomp.)[3] | Not specified | Not specified |

| Solubility | Soluble in water and ethanol[4] | Soluble in water[3] | Soluble in water | Soluble in water |

| ¹H NMR (D₂O) | Spectra available[5] | Spectra available[5] | Spectra available[5] | δ 3.88 (q), 2.90–2.97 (m), 2.13–2.23 (m), 1.66–1.91 (m)[5][6] |

| ¹³C NMR (D₂O) | Spectra available[5] | δ 176.6, 52.7, 45.5, 29.7, 27.2, 21.2[6] | Spectra available[5] | δ 177.1, 53.9, 48.2, 30.4, 28.6, 22.7[5][6] |

In-Depth Analysis of Key Stereoisomers

(1R,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride (Cispentacin HCl)

This isomer is a naturally occurring antifungal agent isolated from Bacillus cereus and Streptomyces coelicolor. Its unique structure and biological activity make it a valuable lead compound in drug development.

Cispentacin exhibits potent anti-Candida activity.[7] Its proposed biosynthetic pathway involves a series of enzymatic modifications starting from 2-oxoglutarate. The pathway highlights a unique type II polyketide synthase (PKS) machinery.[8][9]

Caption: Proposed biosynthetic pathway of cispentacin.[9]

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of cispentacin against a fungal strain like Candida albicans.

-

Preparation of Fungal Inoculum:

-

Culture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in the test medium (e.g., RPMI-1640) to the final required inoculum density (e.g., 0.5-2.5 x 10³ CFU/mL).

-

-

Preparation of Cispentacin Dilutions:

-

Prepare a stock solution of cispentacin hydrochloride in the test medium.

-

Perform serial twofold dilutions in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of cispentacin that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.[10]

-

trans-2-Aminocyclopentanecarboxylic Acid Hydrochloride Stereoisomers

The (1R,2R) and (1S,2S) enantiomers of trans-ACPC are crucial building blocks in the field of foldamers. When incorporated into peptide chains, their rigid cyclopentane backbone forces the peptide to adopt a stable, predictable helical structure, often a 12-helix.[11] This has significant implications for designing peptide-based therapeutics with enhanced stability and specific binding properties.

The trans-ACPC isomers are typically used in their Fmoc-protected form (e.g., Fmoc-(1R,2R)-ACPC-OH) in standard automated or manual SPPS protocols.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

The following protocol is adapted from a published scalable synthesis method.[5][6]

-

Reductive Amination:

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

-

Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents).

-

Heat the mixture at 70°C for 2 hours, then increase the temperature to distill off the toluene-water azeotrope.

-

The resulting crude enamine is then reduced in situ.

-

-

Epimerization and Crystallization:

-

The crude amino ester mixture is treated with sodium ethoxide in ethanol overnight to favor the formation of the trans-isomer.

-

The product is then crystallized as a hydrobromide salt from acetonitrile to yield the pure diastereomer.

-

-

Hydrogenolysis and Hydrolysis:

-

The purified amino ester hydrobromide salt is dissolved in methanol with 10% palladium on carbon. The mixture is stirred under a hydrogen atmosphere (1.05 atm) at 45°C for 5-6 hours to remove the α-phenylethyl group.

-

After filtration, the solvent is removed. The residue is dissolved in 10% HCl and heated at 70°C for 4 hours, followed by further heating at 60°C for 12 hours to hydrolyze the ethyl ester.

-

The mixture is evaporated to dryness, and the solid residue is washed with ice-cooled acetone to yield (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.[5]

-

Safety and Handling

2-Aminocyclopentanecarboxylic acid hydrochloride and its derivatives should be handled in a laboratory setting by qualified personnel.

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a chemical fume hood. Wash hands thoroughly after handling.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

This guide provides a foundational understanding of 2-aminocyclopentanecarboxylic acid hydrochloride and its stereoisomers. For specific applications, researchers are encouraged to consult the primary literature cited herein.

References

- 1. 2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE | CAS 128052-92-6 [matrix-fine-chemicals.com]

- 2. Page loading... [guidechem.com]

- 3. 128110-37-2 CAS MSDS ((1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. bif.wisc.edu [bif.wisc.edu]

An In-depth Technical Guide to the Chemical Properties of 2-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative that has garnered interest in the fields of medicinal chemistry and drug development. Its constrained cyclopentane ring structure imparts unique conformational properties, making it a valuable building block for the synthesis of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties of 2-aminocyclopentanecarboxylic acid hydrochloride, with a focus on its various stereoisomers.

Chemical and Physical Properties

2-Aminocyclopentanecarboxylic acid hydrochloride is a white to off-white crystalline solid. Its chemical structure consists of a cyclopentane ring substituted with both an amino group and a carboxylic acid group. The presence of two stereocenters gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The properties of these isomers, particularly their melting points, can vary. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions.

A summary of the key quantitative data for 2-aminocyclopentanecarboxylic acid hydrochloride is presented in Table 1.

Table 1: Quantitative Chemical and Physical Properties of 2-Aminocyclopentanecarboxylic Acid Hydrochloride Stereoisomers

| Property | Value | Stereoisomer |

| Molecular Formula | C₆H₁₂ClNO₂ | All |

| Molecular Weight | 165.62 g/mol | All |

| Melting Point | 199-202 °C[1] | cis-isomer |

| 162-166 °C[2] | (1R,2S)-isomer | |

| 173-175 °C (decomposes)[3][4] | (1R,2S)-isomer | |

| Solubility | Soluble in water[1][2][3][4][5] | General |

| Appearance | White to off-white crystalline powder[1][2] | General |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 2-aminocyclopentanecarboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure and stereochemistry of the different isomers.

¹H NMR spectra of the (1S,2S)-isomer in D₂O typically show a quartet for the proton alpha to the amino group (CHNH₂) around δ 3.88 ppm and a multiplet for the proton alpha to the carboxylic acid group (CHCO₂H) between δ 2.90-2.97 ppm. The cyclopentane ring protons appear as multiplets in the range of δ 1.66-2.23 ppm.[6] For the (1R,2S)-isomer in D₂O, the proton alpha to the amino group appears as a multiplet between δ 3.82-3.86 ppm, and the proton alpha to the carboxylic acid group is a multiplet between δ 3.10-3.16 ppm. The remaining cyclopentane protons are observed as multiplets between δ 1.69-2.20 ppm.[6]

¹³C NMR spectra in D₂O provide further structural confirmation. For the (1S,2S)-isomer, characteristic peaks are observed at approximately δ 177.1 (C=O), 53.9 (CHNH₂), 48.2 (CHCO₂H), and 30.4, 28.6, and 22.7 for the cyclopentane methylene carbons.[6] For the (1R,2S)-isomer, the peaks appear at roughly δ 176.6 (C=O), 52.7 (CHNH₂), 45.5 (CHCO₂H), and 29.7, 27.2, and 21.2 for the methylene carbons.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an amino acid hydrochloride will typically show characteristic absorption bands for the amine salt (N-H stretching and bending), the carboxylic acid (O-H and C=O stretching), and the alkyl C-H bonds of the cyclopentane ring.

Safety and Handling

2-Aminocyclopentanecarboxylic acid hydrochloride is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[7][8][9][10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of dust.[9][10]

Table 2: GHS Hazard Information

| Hazard Statement | Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Biological Activity and Potential Applications

Analogues of 2-aminocyclopentanecarboxylic acid have shown biological activity, suggesting potential therapeutic applications.

Anticonvulsant Activity

Studies have indicated that cyclopentane amino acid analogues possess anticonvulsant properties.[3][5] The mechanism of action is thought to involve hydrophobic interactions at a receptor site, which is a key factor in promoting this activity.[3][5] These compounds have been shown to be effective in the maximal electroshock seizure test, a common model for screening anticonvulsant drugs.

Opioid Receptor Interaction

Derivatives of 2-aminocyclopentanecarboxylic acid have been investigated as peptidomimetics for proline in morphiceptin analogs.[6] These studies have shown that the stereochemistry of the 2-aminocyclopentanecarboxylic acid residue is crucial for activity at μ and δ-opioid receptors.

The potential interaction of these compounds with neuronal receptors suggests a logical workflow for initial screening and characterization in drug discovery.

Caption: Logical workflow for the synthesis, characterization, and biological screening of 2-aminocyclopentanecarboxylic acid hydrochloride analogs.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline methodologies for key experiments.

Melting Point Determination

Objective: To determine the melting point range of a stereoisomer of 2-aminocyclopentanecarboxylic acid hydrochloride.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum for structural confirmation.

Methodology:

-

Approximately 5-10 mg of the 2-aminocyclopentanecarboxylic acid hydrochloride sample is dissolved in about 0.7 mL of deuterium oxide (D₂O).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired on a spectrometer, typically operating at 400 MHz or higher.

-

The chemical shifts are referenced to the residual HDO signal (approximately δ 4.79 ppm).[2]

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is placed into a pellet die and pressed under high pressure to form a transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR instrument, and the spectrum is recorded.

Conclusion

2-Aminocyclopentanecarboxylic acid hydrochloride presents a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its chemical and physical properties, including stereoisomer-specific characteristics, is paramount for its effective application in drug design and synthesis. The experimental protocols provided in this guide offer a foundation for the accurate characterization of this and related compounds. Further research into the specific biological targets and signaling pathways of its active analogues will be crucial in realizing its full therapeutic potential.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phytotechlab.com [phytotechlab.com]

An In-depth Technical Guide to the Molecular Weight of 2-aminocyclopentanecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2-aminocyclopentanecarboxylic acid hydrochloride, a compound of interest in pharmaceutical research and development. This document details the elemental composition, atomic weights, and the calculated molecular weight, presenting the data in a clear and accessible format. Furthermore, a logical workflow for the molecular weight calculation is provided, along with a corresponding visual diagram.

Quantitative Data Summary

The molecular weight of a chemical compound is a fundamental physical property, crucial for a wide range of applications in research and development, including stoichiometry, solution preparation, and analytical characterization. The molecular weight of 2-aminocyclopentanecarboxylic acid hydrochloride is determined from its chemical formula and the atomic weights of its constituent elements.

The chemical formula for 2-aminocyclopentanecarboxylic acid hydrochloride is C₆H₁₂ClNO₂.[1][2][3][4] The overall molecular weight is 165.62 g/mol .[1][3][4][5] The elemental composition and the contribution of each element to the total molecular weight are summarized in the table below.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 165.62 |

Methodology for Molecular Weight Determination

The determination of the molecular weight of 2-aminocyclopentanecarboxylic acid hydrochloride is a theoretical calculation based on its established chemical formula. This method is a cornerstone of basic chemistry and is outlined below.

Experimental Protocol: Calculation of Molecular Weight

-

Identification of the Chemical Formula: The first step is to ascertain the correct chemical formula of the compound. For 2-aminocyclopentanecarboxylic acid hydrochloride, the formula is C₆H₁₂ClNO₂.[1][2][3][4]

-

Determination of Constituent Elements and Atom Count: From the chemical formula, identify all the elements present and the number of atoms of each element in one molecule of the compound.

-

Carbon (C): 6 atoms

-

Hydrogen (H): 12 atoms

-

Chlorine (Cl): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

-

-

Retrieval of Standard Atomic Weights: Obtain the standard atomic weight of each constituent element from the periodic table or a reliable chemical data source.

-

Calculation of Subtotals: For each element, multiply its atomic weight by the number of atoms present in the molecule to find the total mass contribution of that element.

-

Carbon: 6 atoms * 12.011 g/mol = 72.066 g/mol

-

Hydrogen: 12 atoms * 1.008 g/mol = 12.096 g/mol

-

Chlorine: 1 atom * 35.453 g/mol = 35.453 g/mol

-

Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol

-

Oxygen: 2 atoms * 15.999 g/mol = 31.998 g/mol

-

-

Summation for Total Molecular Weight: Add the subtotals for each element to determine the final molecular weight of the compound.

-

Molecular Weight = 72.066 + 12.096 + 35.453 + 14.007 + 31.998 = 165.62 g/mol

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of 2-aminocyclopentanecarboxylic acid hydrochloride.

Caption: Molecular weight calculation workflow.

References

- 1. Chlorine - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. chlorineinstitute.org [chlorineinstitute.org]

- 5. quora.com [quora.com]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. #7 - Nitrogen - N [hobart.k12.in.us]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of 2-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) represents a class of cyclic β-amino acids that has garnered significant attention in the fields of medicinal chemistry and materials science. The constrained cyclic structure of ACPC imparts unique conformational properties, making it a valuable building block for the synthesis of peptidomimetics, foldamers, and other bioactive molecules. The presence of two stereocenters in ACPC gives rise to four stereoisomers: the cis enantiomers ((1R,2S) and (1S,2R)) and the trans enantiomers ((1R,2R) and (1S,2S)). These stereoisomers, often utilized as their hydrochloride salts to enhance solubility and stability, exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological significance of the four stereoisomers of 2-aminocyclopentanecarboxylic acid hydrochloride.

Physicochemical Properties

| Stereoisomer | Configuration | CAS Number (HCl) | Molecular Formula (HCl) | Molecular Weight (HCl) | Melting Point (°C) |

| (1R,2S) | cis | 128052-92-6 | C₆H₁₂ClNO₂ | 165.62 | 162-166 |

| (1S,2R) | cis | 128110-37-2 | C₆H₁₂ClNO₂ | 165.62 | 173-175 (decomp.) |

| (1R,2R) | trans | Not available | C₆H₁₂ClNO₂ | 165.62 | Data not available |

| (1S,2S) | trans | Not available | C₆H₁₂ClNO₂ | 165.62 | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization and differentiation of the ACPC stereoisomers. The following are characteristic ¹H and ¹³C NMR chemical shifts for the salt forms of the cis-(1R,2S) and trans-(1S,2S) isomers in D₂O.[1]

¹H and ¹³C NMR Data for (1R,2S) and (1S,2S) Stereoisomers in D₂O [1]

| Stereoisomer | Nucleus | Chemical Shift (δ, ppm) |

| (1R,2S)-ACPC Salt | ¹H NMR (400 MHz) | 3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), 1.69–1.99 (m, 4H; CH₂CH₂) |

| ¹³C NMR (100 MHz) | 176.6, 52.7, 45.5, 29.7, 27.2, 21.2 | |

| (1S,2S)-ACPC Salt | ¹H NMR (400 MHz) | 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), 1.66–1.91 (m, 4H; CH₂CH₂) |

| ¹³C NMR (100 MHz) | 177.1, 53.9, 48.2, 30.4, 28.6, 22.7 |

Experimental Protocols: Synthesis of ACPC Stereoisomers

A scalable and versatile synthetic route to all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, primarily involving the reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by stereoselective separation and hydrolysis.[1][2] The following protocols are adapted from this methodology.

General Synthetic Workflow

The overall strategy for accessing all four stereoisomers is depicted in the following workflow diagram.

Caption: Synthetic access to all four stereoisomers of ACPC.

Protocol 1: Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride[1]

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of a reducing agent such as sodium borohydride in isobutyric acid to yield a diastereomeric mixture of ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylates.

-

Epimerization and Separation: The crude amino ester mixture is treated with sodium ethoxide in ethanol to induce epimerization, favoring the formation of the trans isomer. The resulting hydrobromide salt of the (S,S,S)-amino ester is then selectively crystallized.

-

Hydrogenolysis: The purified (S,S,S)-amino ester hydrobromide is subjected to hydrogenolysis using palladium on activated carbon under a hydrogen atmosphere to cleave the α-phenylethyl group.

-

Acid Hydrolysis and Salt Formation: The resulting ethyl aminocyclopentanecarboxylate is hydrolyzed under acidic conditions by heating in 10% hydrochloric acid. Evaporation of the solvent and washing the solid residue with ice-cooled acetone affords (1S,2S)-2-aminocyclopentanecarboxylic acid as its hydrochloride salt.

Protocol 2: Synthesis of (1R,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride[1][2]

-

Reductive Amination: As in Protocol 1, ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine.

-

Diastereoselective Crystallization: The crude diastereomeric mixture is treated with (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (D-DBTA) to selectively crystallize the (R,S,S)-amino ester as its DBTA salt.

-

Liberation of Free Amine and Salt Formation: The DBTA salt is treated with a base to liberate the free (R,S,S)-amino ester. This is then converted to its hydrobromide salt.

-

Hydrogenolysis and Acid Hydrolysis: The (R,S,S)-amino ester hydrobromide is then subjected to hydrogenolysis and subsequent acid hydrolysis with hydrochloric acid, similar to the procedure for the trans-isomer, to yield (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.

Note: The (1R,2R) and (1S,2R) enantiomers can be synthesized following analogous procedures by starting with (R)-α-phenylethylamine.

Biological Activity and Signaling Pathways

The stereochemistry of 2-aminocyclopentanecarboxylic acid plays a critical role in its biological activity. To date, the most extensively studied stereoisomer is (1R,2S)-2-aminocyclopentanecarboxylic acid, also known as cispentacin.

(1R,2S)-2-Aminocyclopentanecarboxylic Acid (Cispentacin): An Antifungal Agent

Cispentacin is a naturally occurring antifungal agent isolated from Bacillus cereus and Streptomyces setonii. It exhibits potent activity against Candida albicans and other fungi. The antifungal activity of cispentacin is attributed to its ability to inhibit protein synthesis.

Mechanism of Action of Cispentacin

The proposed mechanism of action for cispentacin involves its transport into the fungal cell and subsequent inhibition of prolyl-tRNA synthetase.

Caption: Cispentacin inhibits fungal protein synthesis.

Other Stereoisomers

Information on the specific biological activities of the other three stereoisomers of 2-aminocyclopentanecarboxylic acid hydrochloride is limited. However, their incorporation into peptides has been shown to influence the secondary structure and, consequently, the biological activity of these peptides. For instance, oligomers of trans-ACPC have been shown to adopt stable helical conformations. The distinct stereochemistries of the ACPC building blocks can be used to modulate the pharmacological properties of peptide-based therapeutics.

Conclusion

The four stereoisomers of 2-aminocyclopentanecarboxylic acid hydrochloride represent a versatile toolkit for researchers in drug discovery and development. The well-established antifungal activity of the (1R,2S)-isomer, cispentacin, highlights the therapeutic potential of this class of compounds. The distinct conformational preferences of the other stereoisomers make them valuable building blocks for the design of novel peptidomimetics and foldamers with tailored biological functions. The scalable synthetic routes now available for all four stereoisomers will undoubtedly facilitate further exploration of their pharmacological properties and applications in medicinal chemistry. Further research is warranted to fully elucidate the biological activities of the less-studied stereoisomers and to harness their unique structural features for the development of new therapeutic agents.

References

A Technical Guide to the Synthesis of cis-2-Aminocyclopentanecarboxylic Acid Hydrochloride

This in-depth technical guide provides a comprehensive overview of the synthesis of cis-2-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid of significant interest in peptidomimetics and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

cis-2-Aminocyclopentanecarboxylic acid (cis-ACPC) is a valuable building block in the synthesis of peptide analogues and other therapeutic agents due to its unique cyclopentane backbone, which imparts conformational stability and resistance to enzymatic degradation.[1] Its structural similarity to proline makes it a useful analogue in advanced biochemical research.[1] This guide will focus on a scalable and reliable synthetic route to obtain enantiomerically pure cis-ACPC hydrochloride.

Synthetic Strategy Overview

Several strategies have been developed for the synthesis of enantiopure cis- and trans-2-aminocyclopentanecarboxylic acid (ACPC). The most prominent approaches include:

-

Reductive Amination of a β-Keto Ester: This is a highly effective and scalable method that starts with the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[3][4] The resulting diastereomers are then separated, and the desired stereoisomer is hydrolyzed to the final amino acid.

-

Bicyclic β-Lactam Intermediate: This approach utilizes a racemic bicyclic β-lactam, which is a precursor to cis-ACPC, obtained through the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to cyclopentene.[3][4][5] Enzymatic hydrolysis can then be used to obtain the chiral amino acid.[3][4]

-

Conjugate Addition: This method involves the conjugate addition of a chiral lithium amide to a cyclopentene-1-carboxylate derivative.[4][5]

This guide will primarily focus on the reductive amination approach due to its scalability and flexibility in accessing all stereoisomers.[3][4]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride, a representative cis-isomer. The synthesis of other stereoisomers can be achieved by using the corresponding enantiomeric starting materials.[4]

Step 1: Reductive Amination of Ethyl 2-Oxocyclopentanecarboxylate

The initial step involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine.

Protocol:

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

-

Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

-

Heat the mixture in an oil bath at 70 °C for 2 hours.

-

Increase the temperature to distill off half of the toluene along with the water formed during the reaction via azeotropic removal.

-

The resulting crude enamine is then subjected to reduction.

Step 2: Diastereoselective Reduction and Salt Formation for Diastereomer Separation

The crude enamine is reduced, and the resulting mixture of diastereomeric amino esters is separated by fractional crystallization with a chiral acid.

Protocol:

-

To the crude enamine from the previous step, add a reducing agent (e.g., NaBH4 in EtOH).

-

After the reduction is complete, work up the reaction to obtain the crude amino ester.

-

For the separation of the (1R,2S,S) and (1S,2S,S) diastereomers, dissolve the crude amino ester (85 g) in hot acetonitrile (1 L).

-

In a separate flask, prepare a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (118 g, 0.329 mol) in acetonitrile (1 L).

-

Add the crude amino ester solution dropwise to the hot tartaric acid solution with constant stirring.

-

Cool the mixture to room temperature, which will result in the formation of a white precipitate.

-

Store the flask in a refrigerator for 12 hours to complete the crystallization.

-

Filter the precipitate and wash it with cold acetonitrile to yield the (R,S,S)-2•(D)-DBTA salt.

Step 3: Liberation of the Free Amino Ester

The pure diastereomeric salt is treated with a base to liberate the free amino ester.

Protocol:

-

Suspend the (R,S,S)-2•(D)-DBTA salt (115 g, 185.6 mmol) in a mixture of diethyl ether (500 mL) and an aqueous solution (1 L) containing KHCO₃ (50 g) and K₂CO₃ (50 g).

-

Stir the two-phase mixture until all solids have dissolved.

-

Separate the organic phase, and extract the aqueous phase with diethyl ether (3 x 150 mL).

-

Combine the organic extracts, wash with a 10% solution of K₂CO₃ and then with brine.

-

Dry the organic phase over Na₂SO₄ and evaporate the solvent under vacuum to obtain the free amine (R,S,S)-2 as a colorless liquid.

Step 4: Hydrogenolysis and Hydrolysis to cis-2-Aminocyclopentanecarboxylic Acid Hydrochloride

The chiral auxiliary is removed by hydrogenolysis, and the ester is hydrolyzed to the carboxylic acid, which is then isolated as the hydrochloride salt.

Protocol:

-

The free amine from the previous step is converted to its hydrobromide salt by treatment with HBr.

-

Dissolve the resulting hydrobromide salt in methanol (800 mL) under an argon atmosphere.

-

Add 10% palladium on activated carbon (6.0 g).

-

Evacuate the flask and refill it with hydrogen (1.05 atm pressure).

-

Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.

-

Filter the reaction mixture through a pad of Celite and remove the solvent in a vacuum.

-

To the residue, add 10% hydrochloric acid and heat the mixture in an oil bath at 60 °C for 12 hours.

-

Evaporate the mixture to dryness under vacuum.

-

Wash the solid residue with ice-cooled acetone to yield the final product, (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of cis-2-aminocyclopentanecarboxylic acid and its derivatives.

| Step | Product | Starting Material | Yield |

| 1 & 2 | (R,S,S)-2•(D)-DBTA | Ethyl 2-oxocyclopentanecarboxylate | - |

| 3 | Free Amine (R,S,S)-2 | (R,S,S)-2•(D)-DBTA | - |

| 4 | (1R,2S)-2-Aminocyclopentanecarboxylic acid salt | Free Amine (R,S,S)-2 HBr salt | 35.0 g |

| Compound | Molecular Formula | Molecular Weight | HRMS (ESI) [M+H]⁺ Calculated | HRMS (ESI) [M+H]⁺ Found |

| (1R,2S)-2-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂[6] | 129.16[6] | 130.0868 | 130.0865[3] |

| (1S,2S)-2-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | 129.16 | 130.0868 | 130.0865[3] |

¹H and ¹³C NMR Data for (1R,2S)-2-Aminocyclopentanecarboxylic acid in D₂O: [3]

-

¹H NMR (400 MHz, D₂O): δ 3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), and 1.69–1.99 (m, 4H; CH₂CH₂)

-

¹³C{¹H} NMR (100 MHz, D₂O): δ 176.6, 52.7, 45.5, 29.7, 27.2, and 21.2

Visualizations

Synthetic Workflow

The overall synthetic workflow for obtaining enantiomerically pure cis-2-aminocyclopentanecarboxylic acid hydrochloride is depicted below.

Caption: Synthetic workflow for cis-2-aminocyclopentanecarboxylic acid hydrochloride.

Alternative Synthetic Routes

While the reductive amination pathway is robust, other methods offer alternative approaches to cis-ACPC.

Bicyclic β-Lactam Route

This route begins with the cycloaddition of chlorosulfonyl isocyanate to cyclopentene to form a bicyclic β-lactam.[3][4][5] This lactam can then be converted to the cis-amino ester by cleavage of the lactam ring with HCl(g) in methanol.[7] Subsequent N-protection, further functionalization, and final deprotection can yield the desired product.

Caption: Bicyclic β-lactam route to cis-ACPC.

Conclusion

The synthesis of cis-2-aminocyclopentanecarboxylic acid hydrochloride via reductive amination of ethyl 2-oxocyclopentanecarboxylate provides a scalable and efficient method for obtaining enantiomerically pure material. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of constrained amino acids. The alternative synthetic routes provide additional flexibility in accessing these valuable building blocks.

References

- 1. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | Benchchem [benchchem.com]

- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 2-Aminocyclopentanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) represents a class of conformationally constrained β-amino acids that have garnered significant interest in medicinal chemistry and drug development. Their rigid cyclopentane scaffold provides a unique structural motif that can be exploited to design peptides and small molecules with well-defined three-dimensional structures and enhanced biological activity.[1] The incorporation of ACPC into peptides can induce stable secondary structures, such as helices, and increase resistance to proteolytic degradation, making them valuable building blocks for creating novel therapeutics.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of ACPC derivatives, with a focus on scalable synthetic routes to all four stereoisomers.

Synthetic Strategies for 2-Aminocyclopentanecarboxylic Acid Stereoisomers

The synthesis of enantiomerically pure cis- and trans-ACPC derivatives is a key challenge that has been addressed through several strategic approaches. The primary strategies include enzymatic resolution, crystallization-based resolution, and asymmetric synthesis.[3] A particularly effective and scalable approach involves the reductive amination of a ketoester precursor, followed by resolution and subsequent chemical transformations.[4]

One robust methodology begins with the reductive amination of 2-oxocyclopentane carboxylic acid ethyl ester.[1] This intermediate can then be resolved and further processed to yield the desired stereoisomers of ACPC. The choice of resolving agent and the conditions for epimerization are critical for obtaining high stereochemical purity.[4]

Below is a generalized workflow illustrating a scalable synthesis for all four stereoisomers of Fmoc-protected ACPC.

Caption: Generalized workflow for the synthesis of ACPC stereoisomers.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of ACPC derivatives, adapted from established scalable procedures.[4]

Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid

-

Hydrogenolysis: To a solution of (S,S,S)-2-amino-ester hydrobromide salt (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).

-

The reaction flask is evacuated and refilled with hydrogen gas to a pressure of 1.05 atm.

-

The mixture is stirred vigorously at 45 °C for 5-6 hours, monitoring for the cessation of hydrogen consumption.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under vacuum.

-

Hydrolysis: The resulting residue is dissolved in 500 mL of 10% aqueous HCl and heated in an oil bath at 70 °C for 4 hours.

-

A fresh portion of 10% HCl is added after evaporation, and the mixture is heated at 60 °C for an additional 12 hours.

-

The mixture is evaporated to dryness, and the solid residue is washed with ice-cold acetone to yield the salt form of (1S,2S)-2-aminocyclopentanecarboxylic acid.[4]

Synthesis of Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic Acid

-

The salt of (R,S,S)-2-amino-ester is treated with diethyl ether and an aqueous solution of potassium bicarbonate and potassium carbonate to obtain the free amine.

-

The free amine is dissolved in ethyl acetate, and a solution of hydrobromic acid in acetic acid is added.

-

The mixture is evaporated to dryness to yield the hydrobromide salt of the amine.

-

This hydrobromide undergoes hydrogenolysis and ester hydrolysis as described for the trans-isomer to give the salt form of (1R,2S)-2-aminocyclopentanecarboxylic acid.[4]

-

This intermediate is then converted to the Fmoc-protected form.[1]

Data Presentation

The following tables summarize the quantitative data for the four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid.

Table 1: Physicochemical Properties of Fmoc-ACPC Stereoisomers

| Compound | Yield (%) | Melting Point (°C) | Optical Rotation [α]D²⁵ (c 1.0, CHCl₃) |

| Fmoc-(1R,2S)-ACPC | 85 | 134–137 | -31 |

| Fmoc-(1S,2R)-ACPC | Not Reported | Not Reported | Not Reported |

| Fmoc-(1S,2S)-ACPC | Not Reported | Not Reported | Not Reported |

| Fmoc-(1R,2R)-ACPC | Not Reported | Not Reported | Not Reported |

Data for all stereoisomers were not fully available in the reviewed sources.

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| (1S,2S)-ACPC | C₆H₁₂NO₂ | 130.0868 | 130.0865 |

| (1R,2S)-ACPC | C₆H₁₂NO₂ | 130.0868 | 130.0865 |

Table 3: ¹H NMR Spectroscopic Data (400 MHz, D₂O) for ACPC Stereoisomers

| Proton | (1S,2S)-ACPC (δ, ppm) | (1R,2S)-ACPC (δ, ppm) |

| CHNH₂ | 3.88 (q, J = 7.4 Hz, 1H) | 3.82–3.86 (m, 1H) |

| CHCO₂H | 2.90–2.97 (m, 1H) | 3.10–3.16 (m, 1H) |

| CH₂ | 2.13–2.23 (m, 2H) | 2.08–2.20 (m, 2H) |

| CH₂CH₂ | 1.66–1.91 (m, 4H) | 1.69–1.99 (m, 4H) |

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, D₂O) for ACPC Stereoisomers

| Carbon | (1S,2S)-ACPC (δ, ppm) | (1R,2S)-ACPC (δ, ppm) |

| C=O | 177.1 | 176.6 |

| CHNH₂ | 53.9 | 52.7 |

| CHCO₂H | 48.2 | 45.5 |

| CH₂ | 30.4, 28.6 | 29.7, 27.2 |

| CH₂CH₂ | 22.7 | 21.2 |

Applications in Drug Discovery and Development

Derivatives of 2-aminocyclopentanecarboxylic acid have shown considerable promise in various therapeutic areas. Their incorporation into peptides can lead to foldamers with defined secondary structures, such as the 12-helix, which can mimic the activity of natural host-defense peptides.[2]

Furthermore, these compounds have been utilized as peptidomimetics. For instance, substituting proline with ACPC in morphiceptin analogs has been explored to understand the structure-activity relationship of opioid peptides.[5] In other applications, aminocyclopentane derivatives have been developed as potent inhibitors of enzymes like prolylcarboxypeptidase (PrCP), which is a target for metabolic diseases.[6] These inhibitors have demonstrated sub-nanomolar in vitro potency and improved pharmacokinetic profiles.[6]

The diverse biological activities reported for compounds containing the ACPC scaffold, including anticancer, antibacterial, and antiviral properties, underscore their potential as valuable candidates in drug discovery.[1][7]

Caption: Key application areas of ACPC derivatives in drug discovery.

References

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The chemistry of 2-aminocycloalkanecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of 2-aminocyclopentanecarboxylic acid in peptides

An In-depth Technical Guide to the Function of 2-Aminocyclopentanecarboxylic Acid in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, overcoming challenges such as conformational instability and susceptibility to proteolytic degradation is paramount. 2-Aminocyclopentanecarboxylic acid (Acpc), a conformationally constrained β-amino acid, has emerged as a powerful tool in peptidomimetic design to address these limitations. Its rigid cyclopentyl ring structure, when incorporated into a peptide backbone, imparts significant structural pre-organization, leading to enhanced biological activity, increased stability, and the ability to mimic specific secondary structures.

This guide provides a comprehensive overview of the function of Acpc in peptides, focusing on its structural impact, applications in drug discovery, and the experimental methodologies used for its synthesis and analysis. Acpc possesses two chiral centers, resulting in four distinct stereoisomers—(1R,2S)-cis, (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans—each capable of inducing unique conformational preferences in the peptide chain.[1] The strategic selection of a specific Acpc isomer is therefore a critical aspect of modern peptide design.

Core Function: Conformational Constraint and Structural Mimicry

The primary function of Acpc is to serve as a "foldamer," guiding a flexible peptide chain to adopt a well-defined three-dimensional structure in solution.[2] This is achieved by restricting the torsional angles of the peptide backbone, a property that has proven invaluable for enhancing receptor binding and overall bioactivity.

-

Induction of Secondary Structures: The cyclopentane ring severely limits the rotational freedom of the peptide backbone. Oligomers of trans-Acpc, for example, have been shown to autonomously fold into a novel helical structure known as a "12-helix," which is defined by a series of stable 12-membered hydrogen-bonded rings.[3][4] This contrasts with the corresponding six-membered ring analogue, trans-2-aminocyclohexanecarboxylic acid (AcHc), which promotes the formation of a 14-helix.[3][4] This ability to predictably generate stable secondary structures is a cornerstone of its utility.

-

Proline Mimicry: Acpc is often used as a peptidomimetic to replace proline residues.[1] This substitution can lock the peptide into a bioactive conformation that might otherwise be transient. The choice of the Acpc stereoisomer is critical; for instance, in analogs of the opioid peptide morphiceptin, replacing Proline with (1R,2S)-Acpc resulted in high activity at μ- and δ-opioid receptors, whereas analogs with the (1S,2R), (1S,2S), and (1R,2R) isomers were largely inactive.[1]

Key Advantages in Drug Development

The incorporation of Acpc into peptide sequences offers two major advantages for therapeutic applications: enhanced biological activity and improved proteolytic stability.

-

Enhanced Bioactivity: By forcing a peptide into a specific, receptor-compatible conformation, Acpc can dramatically increase binding affinity. A notable example is in the development of inhibitors for the p53-MDM2 protein-protein interaction, a critical target in oncology. A systematic "foldamerization" scan using Acpc residues led to the discovery of a peptide with subnanomolar inhibitory activity (Kᵢ = 0.4 nM) against the p53-MDM2 interaction.[5]

-

Increased Proteolytic Resistance: Standard peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic window. The unnatural β-amino acid structure of Acpc makes the adjacent peptide bonds resistant to cleavage by common proteases.[2][5] Peptides incorporating Acpc have demonstrated significantly enhanced stability, with resistance to proteolysis increased by as much as two orders of magnitude in some cases.[5]

Data Presentation: Quantitative Impact of Acpc Incorporation

The following tables summarize quantitative data from studies on Acpc-containing peptides, illustrating their enhanced binding affinity and stability compared to native or parent peptides.

| Peptide/Inhibitor | Target | Metric | Value | Fold Improvement (vs. Parent Compound) | Reference |

| Acpc-modified Peptide | p53-MDM2 | Kᵢ | 0.4 nM | Significant (Parent peptide Kᵢ > 100 nM) | [5] |

| MI-77301 (SAR405838) | p53-MDM2 | Kᵢ | 0.88 nM | N/A (Small Molecule) | A study on small-molecule inhibitors targeting the p53-MDM2 protein-protein interaction (PPI) was developed by Wang et al., achieving a binding affinity of 0.88 nM with Mdm2. |

| Nutlin-3 | p53-MDM2 | Kᵢ | 36 nM | N/A (Small Molecule) | Nutlin-3, one of the most studied p53-MDM2 inhibitors, has a Kᵢ value of 36 nM. |

| MI-63 | p53-MDM2 | Kᵢ | 3 nM | N/A (Small Molecule) | The binding activity of MI-63 with MDM2 was found to be 3 nM. |

| Tyr-(1R,2S)-Acpc-Phe-Pro-NH₂ (Morphiceptin Analog) | µ-Opioid Receptor | IC₅₀ | 0.61 ± 0.05 nM | ~6x vs. Morphiceptin | In a study of morphiceptin analogs, the analog containing the R,S-βAc'c residue was found to be approximately 6 times more active than morphiceptin at the µ-opioid receptor.[6] |

| Tyr-(1R,2S)-Acpc-Phe-Pro-NH₂ (Morphiceptin Analog) | δ-Opioid Receptor | IC₅₀ | 21 ± 2 nM | ~20x vs. Morphiceptin | The R,S-βAc5c analog is about 20 times more active than morphiceptin at the δ-receptor.[6] |

| N-methylated Cysteine GSH Analog | N/A (General) | t₁/₂ | 33.6 min | 16.8x vs. Native GSH (2.0 min) | In vivo studies of an N-methylated cysteine compound revealed a 16.8-fold increase in plasma half-life (t½) compared to native GSH. |

Signaling Pathways and Mechanisms of Action

Acpc-containing peptides exert their effects by modulating specific biological pathways. The conformational rigidity they provide ensures precise interaction with their molecular targets.

Inhibition of the p53-MDM2 Pathway

In many cancers where p53 is not mutated, it is functionally inactivated by its negative regulator, MDM2, which tags p53 for proteasomal degradation. Acpc-containing peptides can be designed to mimic the helical N-terminal domain of p53, blocking the p53-binding pocket on MDM2. This inhibition stabilizes p53, allowing it to accumulate and trigger downstream tumor-suppressive functions like cell-cycle arrest and apoptosis.

Modulation of Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate analgesia. Acpc-containing morphiceptin analogs act as agonists at these receptors. By adopting a precise conformation, the peptide binds to the receptor, triggering the dissociation of the intracellular G-protein into its Gαi and Gβγ subunits. This cascade inhibits adenylyl cyclase, reduces intracellular cAMP, closes voltage-gated Ca²⁺ channels, and opens K⁺ channels, ultimately leading to hyperpolarization and reduced neuronal excitability, which blocks pain signaling.

Experimental Protocols

The development of Acpc-containing peptides relies on a systematic workflow involving synthesis, purification, and detailed structural and functional analysis.

Workflow for Acpc-Peptide Development

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Acpc-Peptides

This protocol outlines the manual synthesis of a peptide amide using the standard Fmoc/tBu strategy.

-

Resin Preparation:

-

Place Rink Amide MBHA resin in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).[7]

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x). Confirm deprotection with a positive Kaiser test.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-Acpc-OH) (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add Diisopropylethylamine (DIPEA) (6 eq) to the mixture to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x). Confirm complete coupling with a negative Kaiser test.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After synthesis of the full sequence, wash the final peptidyl-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

-

Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

-

Purification:

-

Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Confirm identity and purity via Mass Spectrometry and analytical HPLC.

-

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol provides a general methodology for analyzing the solution-state conformation of an Acpc-containing peptide.

-

Sample Preparation:

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

-

TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of ~70-80 ms to identify coupled proton spin systems for each amino acid residue.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Acquire with mixing times of ~200-400 ms to identify protons that are close in space (< 5 Å).[8] ROESY is often preferred for peptides of this size to avoid zero-crossing issues.

-

COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, primarily for assigning backbone and sidechain protons.

-

-

Data Processing and Analysis:

-

Process the spectra using software such as NMRPipe and analyze using a program like NMRFAM-SPARKY.[8]

-

Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of individual amino acid residues. Use the NOESY/ROESY spectrum to "walk" along the peptide backbone by identifying sequential NOEs (e.g., Hα(i) to HN(i+1)).

-

Conformational Analysis: The key to analyzing Acpc conformation lies in specific NOE patterns. For a peptide bond preceding the Acpc residue, a strong NOE between Hα of the preceding residue and Hα of Acpc indicates a cis amide bond, while a strong NOE to the Hδ of Acpc would suggest a trans bond. The intensities of these cross-peaks provide distance restraints for structural calculations.[10]

-

Conclusion

2-Aminocyclopentanecarboxylic acid is a versatile and highly effective building block in modern peptide chemistry. Its ability to impose rigid conformational constraints allows for the rational design of peptidomimetics with precisely tailored three-dimensional structures. This pre-organization translates directly into significant therapeutic advantages, including enhanced binding affinity, superior biological activity, and a markedly improved resistance to enzymatic degradation. As demonstrated in challenging therapeutic areas like oncology and pain management, the strategic incorporation of Acpc provides a robust pathway to developing next-generation peptide drugs with superior stability and efficacy. The continued exploration of its stereoisomers and their influence on peptide structure will undoubtedly unlock new opportunities for drug discovery professionals.

References

- 1. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

- 4. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 10. benchchem.com [benchchem.com]

Physical characteristics of 2-aminocyclopentanecarboxylic acid HCl

An In-Depth Technical Guide to the Physical Characteristics of 2-Aminocyclopentanecarboxylic Acid Hydrochloride

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained cyclic β-amino acid. Its rigid structure makes it a valuable building block in the synthesis of peptide foldamers, which are oligomers with a strong tendency to adopt specific, predictable secondary structures.[1][2] These foldamers have shown a range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The hydrochloride (HCl) salt of ACPC is a common form for handling and storage, enhancing its stability and solubility in aqueous media.

This technical guide provides a comprehensive overview of the known physical and spectroscopic characteristics of 2-aminocyclopentanecarboxylic acid HCl. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed data and experimental protocols to support further research and application.

Physical and Chemical Properties

The physical properties of 2-aminocyclopentanecarboxylic acid HCl are crucial for its application in synthesis and formulation. The compound exists as different stereoisomers (e.g., cis and trans), which can influence its properties.

| Property | Data | Source Stereoisomer |

| Appearance | Crystals, White powder | (1R,2S) |

| Molecular Formula | C₆H₁₂ClNO₂ | General |

| Molecular Weight | 165.62 g/mol | General |

| Melting Point | 173-175 °C (with decomposition) | (1R,2S) |

| Solubility | Soluble in water | (1R,2S) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-aminocyclopentanecarboxylic acid HCl. The data presented here corresponds to the free amino acid form generated from the salt, as NMR is often run in D₂O, which exchanges the acidic proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are indicative of the electronic environment of the nuclei and are distinct for the cis and trans isomers.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, D₂O) [1]

| Stereoisomer | δ 3.82–3.88 (m, 1H; CH NH₂) | δ 2.90–3.16 (m, 1H; CH CO₂H) | δ 2.08–2.23 (m, 2H; CH ₂) | δ 1.66–1.99 (m, 4H; CH ₂CH ₂) |

| (1S,2S)-trans | 3.88 (q, J = 7.4 Hz) | 2.90–2.97 | 2.13–2.23 | 1.66–1.91 |

| (1R,2S)-cis | 3.82–3.86 | 3.10–3.16 | 2.08–2.20 | 1.69–1.99 |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, D₂O) [1]

| Stereoisomer | δ (C O₂H) | δ (C HNH₂) | δ (C HCO₂H) | δ (Cyclopentyl C H₂) |

| (1S,2S)-trans | 177.1 | 53.9 | 48.2 | 30.4, 28.6, 22.7 |

| (1R,2S)-cis | 176.6 | 52.7 | 45.5 | 29.7, 27.2, 21.2 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-aminocyclopentanecarboxylic acid HCl is characterized by absorptions corresponding to its key functional groups: a carboxylic acid, and a primary amine hydrochloride.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O–H (Carboxylic Acid) | 2500–3300 | Very broad, due to hydrogen bonding[3] |

| N–H (Amine Salt) | 2800–3200 | Broad, overlaps with O-H and C-H stretches |

| C–H (Aliphatic) | 2850–3000 | Medium to strong |

| C=O (Carboxylic Acid) | 1710–1760 | Strong, sharp[3] |

| N–H (Bend) | 1500–1640 | Medium |

| C–O (Carboxylic Acid) | 1210–1320 | Medium |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of 2-aminocyclopentanecarboxylic acid HCl.

Synthesis of 2-Aminocyclopentanecarboxylic Acid HCl

The hydrochloride salt is typically prepared in the final step of a multi-step synthesis via the hydrolysis of an ester precursor using hydrochloric acid.[1][4]

-

Ester Hydrolysis : The precursor, ethyl 2-aminocyclopentanecarboxylate, is dissolved in 10% aqueous HCl.[1]

-

Heating : The solution is heated in an oil bath at 60-70 °C for several hours (e.g., 4-12 hours) to ensure complete conversion to the carboxylic acid.[1]

-

Solvent Removal : The mixture is evaporated to dryness in a vacuum.[1]

-

Washing and Isolation : The resulting solid residue is washed with a cold solvent such as acetone to remove any remaining impurities, yielding the final product as the hydrochloride salt.[1]

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the 2-aminocyclopentanecarboxylic acid HCl in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.[1] For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run.

Melting Point Determination

-

Sample Preparation : A small amount of the dry, crystalline solid is placed into a capillary tube.

-

Analysis : The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

Recording : The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. The decomposition is noted if the sample darkens or changes color significantly.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation : The analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition : The IR spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.[6]

Visualizations

Synthesis and Characterization Workflow

The following diagrams illustrate the general workflow for the synthesis and subsequent physical characterization of 2-aminocyclopentanecarboxylic acid HCl.

References

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 128110-37-2 CAS MSDS ((1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. acs.figshare.com [acs.figshare.com]

In-Depth Technical Guide: trans-2-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of trans-2-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of significant interest in peptidomimetics and drug discovery. This document collates available physicochemical data, outlines detailed experimental protocols, and presents relevant biological pathways and experimental workflows through structured diagrams.

Physicochemical Properties

trans-2-Aminocyclopentanecarboxylic acid hydrochloride is a white to off-white crystalline solid. Its rigid cyclopentane ring structure imparts a well-defined conformation, making it a valuable building block for creating peptides and peptidomimetics with specific secondary structures.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₁₂ClNO₂ | Calculated |

| Molecular Weight | 165.62 g/mol | Calculated |

| Melting Point | Data not available for the trans-isomer hydrochloride. The cis-isomer, (1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, has a reported melting point of 173-175 °C. | [1] |

| Solubility | Soluble in water. Quantitative data in common solvents is not readily available. The related compound, 1-aminocyclopentanecarboxylic acid, has a reported water solubility of 5 g/100 mL. | [1][2] |

| pKa Values | Experimental data not available. Predicted pKa values are approximately 2.3 for the carboxylic acid and 9.8 for the amino group. | Based on computational prediction |

Table 2: Spectroscopic Data for the Free Amino Acid (in D₂O)

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 3.88 (q, 1H), 2.90-2.97 (m, 1H), 2.13-2.23 (m, 2H), 1.66-1.91 (m, 4H) |

| ¹³C NMR | 177.1, 53.9, 48.2, 30.4, 28.6, 22.7 |

Experimental Protocols

Synthesis of trans-2-Aminocyclopentanecarboxylic Acid Hydrochloride

The synthesis of trans-2-aminocyclopentanecarboxylic acid often involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate, followed by epimerization to the trans isomer and subsequent hydrolysis and salt formation.[2][3]

Workflow for Synthesis